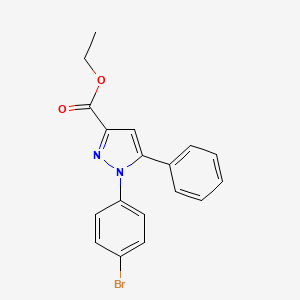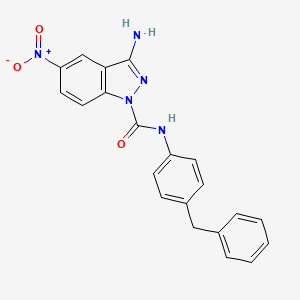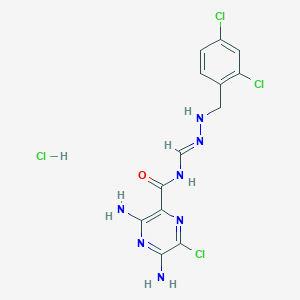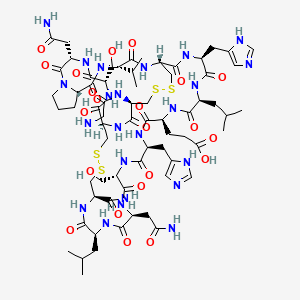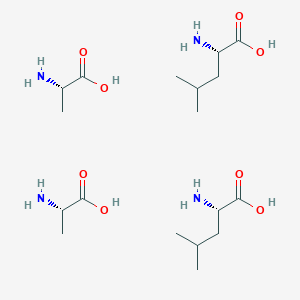
3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of Dimethyl Groups: The methylation of the chromenone core can be achieved using methyl iodide and a strong base like potassium carbonate.
Attachment of the Prop-2-enenitrile Group: The final step involves the reaction of the dimethylated chromenone with 2,2-dimethylpropanoyl chloride and a suitable nitrile source under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
“3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, chromenone derivatives are known for their potential as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds. This compound could be studied for similar biological activities.
Medicine
The compound may have potential therapeutic applications due to its structural similarity to other biologically active chromenones. It could be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of “3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” would depend on its specific biological target. Generally, chromenone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound of chromenones, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Flavonoids: A class of compounds with a similar chromenone core, known for their antioxidant and anti-inflammatory properties.
Uniqueness
“3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” is unique due to its specific substitution pattern and the presence of the prop-2-enenitrile group. This unique structure may confer distinct biological activities and chemical reactivity compared to other chromenone derivatives.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2E)-2-[(5,7-dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C19H19NO3/c1-11-6-12(2)15-9-13(18(22)23-16(15)7-11)8-14(10-20)17(21)19(3,4)5/h6-9H,1-5H3/b14-8+ |
InChI Key |
DZXXTNVJVRNJGW-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC(=C2C=C(C(=O)OC2=C1)/C=C(\C#N)/C(=O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)OC2=C1)C=C(C#N)C(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



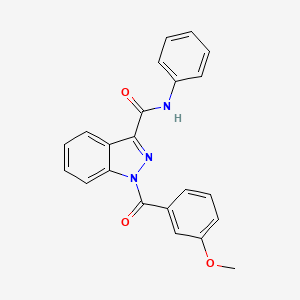
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
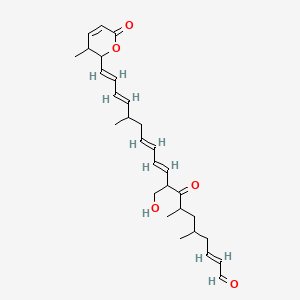
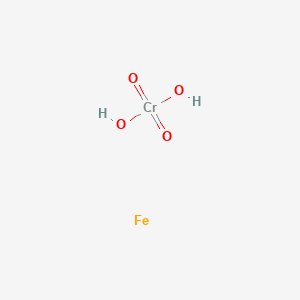
![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
